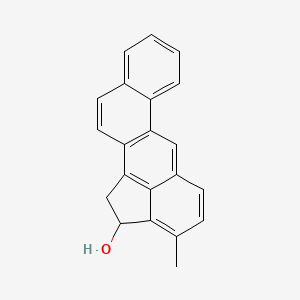

2-Hydroxy-3-methylcholanthrene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3308-64-3 |

|---|---|

Formule moléculaire |

C21H16O |

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

3-methyl-1,2-dihydrobenzo[j]aceanthrylen-2-ol |

InChI |

InChI=1S/C21H16O/c1-12-6-7-14-10-17-15-5-3-2-4-13(15)8-9-16(17)18-11-19(22)20(12)21(14)18/h2-10,19,22H,11H2,1H3 |

Clé InChI |

VDFMUCPEGUQOGZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O |

SMILES canonique |

CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O |

Synonymes |

2-hydroxy-3-methylcholanthrene |

Origine du produit |

United States |

Enzymatic Biotransformation and Metabolic Fates of 2 Hydroxy 3 Methylcholanthrene

Pathways of Formation from Parent Compounds

The initial and rate-limiting step in the metabolism of many PAHs, including 3-MC, is the introduction of a hydroxyl group, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system. This process is not only fundamental for detoxification but can also lead to the formation of more reactive intermediates.

Role of Cytochrome P450 Enzymes in Hydroxylation

The formation of 2-hydroxy-3-methylcholanthrene from its parent compound, 3-methylcholanthrene (B14862), is a critical metabolic step mediated by cytochrome P450 enzymes. mdpi.com These heme-containing proteins, predominantly located in the endoplasmic reticulum of hepatocytes, are central to the phase I metabolism of a wide array of xenobiotics. mdpi.com The CYP1A subfamily, particularly CYP1A1 and CYP1A2, plays a significant role in the metabolism of PAHs like 3-MC. nih.govtandfonline.com

Studies have shown that pretreatment of rats with 3-MC leads to a marked increase in the formation of this compound, indicating an induction of the enzymes responsible for this specific hydroxylation. researchgate.net Specifically, CYP1A2 has been identified as a key enzyme in catalyzing the formation of both 1-hydroxy-3-methylcholanthrene (B1201948) and this compound. nih.gov The involvement of CYP enzymes, particularly the CYP1A family, in the hydroxylation of 3-MC is a crucial event that initiates its metabolic cascade. nih.gov In fact, preliminary findings suggest that this compound is a potent inducer of CYP1A1 enzyme activity. oup.com

The induction of CYP enzymes by their own substrates is a common phenomenon. mdpi.com For instance, treatment with 3-MC can cause a significant increase in the metabolism of other compounds, such as 17β-estradiol, by inducing specific CYP isoforms like CYP1A1. oup.com This highlights the intricate interplay of xenobiotic metabolism, where exposure to one compound can alter the metabolic fate of another.

Regioselective and Stereoselective Aspects of Formation

The enzymatic hydroxylation of 3-methylcholanthrene to form its hydroxylated metabolites is characterized by both regioselectivity and stereoselectivity. Regioselectivity refers to the preference for reaction at a particular position on the molecule, while stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comchemrxiv.org

In the metabolism of 3-MC by rat liver microsomes, there is a clear regioselective preference for the formation of this compound over 1-hydroxy-3-methylcholanthrene. deepdyve.comoup.com This preference is influenced by the induction state of the P450 enzymes. For instance, in liver microsomes from untreated rats, the ratio of 1-hydroxy-3-MC to 2-hydroxy-3-MC formed is 30:70. deepdyve.comoup.com This ratio shifts further towards the 2-hydroxy metabolite in microsomes from rats pretreated with phenobarbital (B1680315) (21:79) and even more so with 3-MC itself (10:90). deepdyve.comoup.com

The formation of this compound is also highly stereoselective. The R/S enantiomer ratio of 2-hydroxy-3-MC formed in the metabolism of 3-MC by liver microsomes from untreated rats is 14:86. deepdyve.comoup.com This indicates a strong preference for the formation of the (S)-enantiomer. Pretreatment with phenobarbital or 3-MC further enhances this selectivity, with the R/S ratio becoming 6:94 in both cases. deepdyve.comoup.com This demonstrates that the specific P450 enzymes induced by these agents have a pronounced stereochemical preference in the hydroxylation of the 3-MC molecule at the 2-position.

| Treatment Group | [1-OH-3MC] : [2-OH-3MC] Ratio | R/S Enantiomer Ratio of 2-OH-3MC |

| Control (Untreated) | 30 : 70 | 14 : 86 |

| Phenobarbital-treated | 21 : 79 | 6 : 94 |

| 3-MC-treated | 10 : 90 | 6 : 94 |

Subsequent Metabolic Conversions of this compound

Once formed, this compound is not an end product but rather a substrate for further metabolic transformations. These subsequent reactions, which include further oxidation and conjugation, play a pivotal role in the detoxification and elimination of the compound from the body.

Formation of Diol Derivatives and Further Oxygenated Products

Investigations into the metabolism of this compound by rat liver microsomes have revealed that it undergoes further oxidation to form a variety of products. nih.gov High-pressure liquid chromatography (HPLC) analysis has shown the formation of at least 10 distinct metabolites from this compound. nih.gov

A significant pathway in the subsequent metabolism of this compound is its conversion to diol derivatives. nih.gov One major diol derivative has been identified, which can account for 20% to 50% of the total metabolites formed from this compound. nih.gov The formation of diols suggests the action of epoxide hydrolase on an intermediate epoxide, a common metabolic route for polycyclic aromatic hydrocarbons. In addition to diols, other oxygenated products are also formed. For instance, rat liver homogenates can convert this compound into the corresponding ketone, 3-methylcholanthren-2-one. nih.gov The formation of these further oxygenated products highlights the complexity of the metabolic pathways involved in the biotransformation of this compound.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Conjugation reactions represent a critical phase II metabolic pathway for many xenobiotics, including phenolic compounds like this compound. researchgate.netlongdom.org These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate (B86663), to the xenobiotic, which increases its water solubility and facilitates its excretion from the body. longdom.orgnumberanalytics.com

The primary conjugation reactions for phenolic compounds are glucuronidation and sulfation. researchgate.net Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). researchgate.netlongdom.org Studies on the metabolism of 3-methylcholanthrene have shown that its hydroxylated metabolites, including this compound, are excreted in the bile as water-soluble conjugates with glucuronic or sulfuric acid. aacrjournals.org This indicates that this compound is a substrate for both UGTs and SULTs. Bioactivation of this compound can occur via sulfotransferases, particularly hSULT1A1 in humans, leading to the formation of reactive sulfate esters.

The balance between glucuronidation and sulfation can be influenced by factors such as the concentration of the substrate and the relative activities of the UGT and SULT enzymes. researchgate.net In some cases, co-exposure to other compounds can induce these phase II enzymes. For example, 3-methylcholanthrene has been shown to induce SULT activity towards other compounds. nih.gov

Enantioselective Disposition in Metabolic Processes

The metabolic processes involving this compound exhibit enantioselectivity, meaning that the different enantiomers of the compound are metabolized at different rates. deepdyve.comoup.com This phenomenon is a consequence of the stereospecificity of the enzymes involved in its metabolism.

Studies using racemic this compound with rat liver microsomes have demonstrated that the rate of metabolism of the (2R)-enantiomer is faster than that of the (2S)-enantiomer. deepdyve.comoup.com This substrate enantioselectivity is observed in microsomes from untreated, phenobarbital-treated, and 3-MC-treated rats. deepdyve.comoup.com The preferential metabolism of one enantiomer can lead to an enrichment of the other enantiomer in the body, which may have implications for its biological activity.

The enantioselective disposition is not limited to the metabolism of this compound itself but is also evident in its formation from 3-methylcholanthrene, as discussed in section 2.1.2. The preferential formation of the (S)-enantiomer, coupled with the faster metabolism of the (R)-enantiomer, highlights the intricate stereochemical nature of the metabolic pathways governing the fate of this compound.

Regulation of Enzymatic Pathways Involved in this compound Metabolism

The metabolism of this compound (2-OH-3MC), a principal metabolite of the potent polycyclic aromatic hydrocarbon 3-methylcholanthrene (3-MC), is a complex process governed by a suite of xenobiotic-metabolizing enzymes. nih.govchemicalbook.com This compound is not an end-point metabolite but serves as a substrate for further extensive biotransformation, primarily orchestrated by the cytochrome P450 (CYP) monooxygenase system located in the liver microsomes. nih.govnih.gov The regulation of these enzymatic pathways is critical, as it dictates the rate of metabolic activation and detoxification.

Investigations using rat liver microsomes have demonstrated that 2-OH-3MC is converted into at least 10 distinct metabolites. nih.gov A significant portion of this metabolism, ranging from 20% to 50%, leads to the formation of a major diol derivative. nih.gov The biotransformation is both substrate enantioselective and product stereoselective. tandfonline.comdeepdyve.com Studies on the racemic mixture of 2-OH-3MC revealed that the metabolic rate of the R isomer is faster than that of the S isomer. chemicalbook.comdeepdyve.com

The primary enzymes involved in these transformations belong to the cytochrome P450 superfamily, particularly the CYP1A subfamily. nih.govnih.gov The parent compound, 3-methylcholanthrene, is a well-known inducer of CYP1A1 and CYP1A2. psu.edu Its metabolites, including 2-OH-3MC, also possess the ability to induce these enzymes. nih.govpsu.edu This induction is a key regulatory mechanism, primarily mediated through the aryl hydrocarbon receptor (AHR). nih.govnih.gov The binding of inducers like 3-MC or its metabolites to the AHR facilitates its translocation to the nucleus, where it forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, known as aryl hydrocarbon response elements (AHREs), in the promoter regions of target genes, leading to increased transcription of enzymes like CYP1A1. nih.govnih.gov

Research indicates that 3-methylcholanthrene and its metabolites can cause a persistent induction of both Phase I (CYP1A) and Phase II enzymes, such as glutathione (B108866) S-transferase (GST) and UDP-glucuronyltransferase (UGT). nih.govpsu.edu This sustained induction, which can last for weeks, is thought to be mediated by mechanisms beyond the simple presence of the parent compound, possibly involving the formation of specific metabolites that maintain the activation of the AHR pathway. nih.govpsu.edu

The effect of pretreating animals with various enzyme-inducing agents on the metabolism of 2-OH-3MC has yielded complex results. nih.gov While inducers like phenobarbital (an inducer of CYP2B enzymes) and Aroclors are expected to enhance metabolic activity, studies have shown that microsomes from induced animals were, in some cases, less efficient at metabolizing 2-OH-3MC compared to those from control animals. nih.govoup.com This suggests a complex interplay and potential for competitive inhibition or substrate specificity among different induced CYP isozymes. For instance, treatment with 3-methylcholanthrene in female rats led to a substantial decrease in the formation of 16α-hydroxyestradiol while causing a small increase in 2-hydroxylation, demonstrating the selective regulatory effects of inducers on different metabolic pathways. oup.com

Detailed Research Findings

The metabolism of the 2S enantiomer of 2-OH-3MC (2S-OH-3MC) by liver microsomes from phenobarbital-treated rats has been characterized in detail. The process yields a variety of oxidized and hydroxylated products, which have been separated and identified using high-performance liquid chromatography (HPLC) and various spectral analyses. nih.gov

Table 1: Identified Metabolites of 2S-Hydroxy-3-methylcholanthrene in Rat Liver Microsomes

| Metabolite Class | Specific Metabolite Identified |

|---|---|

| Hydroxymethyl Derivatives | 2S-hydroxy-3-hydroxymethylcholanthrene (2S-OH-3-OHMC) |

| Ketone Derivatives | 3MC-2-one |

| 3MC-2-one 9,10-dihydrodiol | |

| Hydroxylated Derivatives | 8-hydroxy-2S-OH-3MC |

| 10-hydroxy-2S-OH-3MC (tentative) | |

| Diol Derivatives | 3MC (trans)-1R,2R-diol |

| 3MC (cis)-1S,2R-diol | |

| 2S-OH-3MC 9R,10R-dihydrodiol | |

| 2S-OH-3MC 9S,10S-dihydrodiol | |

| 2S-OH-3MC 11R,12R-dihydrodiol | |

| 2S-OH-3MC 11S,12S-dihydrodiol | |

| Other Tentative Metabolites | 3-OHMC trans-1R,2R-diol |

| A 9,10-dihydrodiol derived from 3MC cis-1S,2R-diol | |

| A 11,12-dihydrodiol derived from 2S-OH-3-OHMC | |

| Two diastereomeric 9,10-dihydrodiols derived from 2S-OH-3-OHMC |

Data sourced from research on phenobarbital-treated rat liver microsomes. nih.gov

Further studies on racemic 2-OH-3MC have identified additional metabolites, highlighting the stereoselective nature of the enzymatic pathways. tandfonline.com

Table 2: Enantiomeric Ratios of Metabolites from Racemic this compound

| Metabolite | Enantiomer / Diastereomer Ratios |

|---|---|

| 3MC trans-1,2-diol | 1S,2S:1R,2R ≈ 68:32 |

| 3MC cis-1,2-diol | 1S,2R:1R,2S ≈ 18:82 |

| 2-OH-3-hydroxymethyl-cholanthrene | 2R:2S ≈ 19:81 |

| 2-OH-3MC 9,10-dihydrodiol | 2S,9R,10R:2R,9S,10S ≈ 27:73 |

| 2R,9R,10R:2S,9S,10S ≈ 81:19 | |

| 2-OH-3MC 11,12-dihydrodiol | 2R,11R,12R:2S,11S,12S ≈ 5:95 |

| 3MC-2-one 9,10-dihydrodiol | 9R,10R:9S,10S ≈ 7:3 |

Data reflects metabolism by liver microsomes from phenobarbital-treated rats. tandfonline.com

The regulation of the enzymes responsible for this metabolism is influenced by various chemical inducers. The parent compound, 3-methylcholanthrene, is a potent inducer of CYP1A enzymes, which in turn metabolize it to products including 1-hydroxy-3-methylcholanthrene and this compound. deepdyve.comnih.gov These hydroxylated metabolites are themselves powerful inducers of CYP1A1 activity. nih.govpsu.edu

Table 3: Effect of Inducers on Cytochrome P450 Enzymes and Related Metabolism

| Inducer | Primary Enzyme(s) Induced | Observed Effect on Metabolism |

|---|---|---|

| 3-Methylcholanthrene | CYP1A1, CYP1A2 | Increases its own metabolism, leading to higher ratios of 2-OH-3MC formation. deepdyve.com Persistently induces CYP1A and Phase II enzymes. nih.govpsu.edu |

| Phenobarbital | CYP2B family | Induces liver microsomes that metabolize 2-OH-3MC into numerous products, including various diols and hydroxylated derivatives. nih.govtandfonline.com |

| Aroclors | Mixed (e.g., CYP1A, CYP2B) | Pretreatment did not consistently result in expected induction patterns for 2-OH-3MC metabolism; some induced microsomes were less efficient than controls. nih.gov |

Molecular and Cellular Mechanisms Governing 2 Hydroxy 3 Methylcholanthrene Activity

Ligand Binding and Receptor Interactions

The initiation of 2-Hydroxy-3-methylcholanthrene's molecular action begins with its interaction with the Aryl Hydrocarbon Receptor. This process involves the binding of the ligand to the receptor, leading to a series of conformational changes and subcellular relocalization.

The parent compound, 3-methylcholanthrene (B14862), is a well-established exogenous agonist for the AhR. nih.gov Upon entering a cell, 3MC and its metabolites, including this compound, can bind to and activate the AhR. nih.govnih.gov The AhR, in its inactive state, resides in the cytoplasm as part of a multiprotein complex. frontiersin.org While specific binding affinity values for this compound are not extensively detailed, studies confirm that metabolites of 3MC are crucial for its biological effects and contribute to the activation of the AhR signaling pathway. nih.gov Research has also highlighted that the biological activation of this compound can be selectively mediated by human sulfotransferase SULT1A1, indicating a complex, multi-enzyme pathway to its ultimate activity. portlandpress.com The activation of AhR by these ligands is a critical first step that unleashes its function as a transcription factor. frontiersin.org

| Protein | Role in AhR Activation |

| Aryl Hydrocarbon Receptor (AhR) | A ligand-activated transcription factor that binds to 3MC and its metabolites. nih.gov |

| Heat Shock Protein 90 (HSP90) | Part of the cytosolic complex that keeps AhR in an inactive but ligand-receptive state. frontiersin.org |

| AhR Nuclear Translocator (ARNT) | A protein that dimerizes with the ligand-activated AhR in the nucleus to form a functional transcription factor complex. nih.govfrontiersin.org |

| Sulfotransferase 1A1 (SULT1A1) | An enzyme that can bioactivate this compound, contributing to its biological effects. portlandpress.com |

Upon binding of a ligand like 3MC or its active metabolites, the AhR undergoes a significant conformational change. frontiersin.org This transformation exposes a nuclear localization signal, prompting the receptor-ligand complex to translocate from the cytoplasm into the nucleus. frontiersin.orgfrontiersin.org Inside the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govfrontiersin.org This AhR/ARNT heterodimer is the transcriptionally active complex that can bind to DNA and regulate gene expression. nih.gov

Modulation of Gene Expression and Transcriptional Programs

The primary mechanism through which the this compound/AhR complex exerts its effects is by altering the expression of a wide array of genes. This modulation affects not only enzymes involved in metabolism but also genes that control fundamental cellular processes.

A hallmark of AhR activation is the potent induction of genes encoding xenobiotic-metabolizing enzymes. The AhR/ARNT complex binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. nih.govfrontiersin.org This binding initiates the transcription of several genes, most notably those of the Cytochrome P450 family, including CYP1A1 and CYP1B1. nih.govconicet.gov.ar Research demonstrates that treatment with 3MC leads to a marked increase in the expression of both Cyp1a1 and Cyp1b1. conicet.gov.ar Studies using mouse models have shown that 3MC causes a sustained induction of CYP1A1 expression that can persist for many days. nih.govnih.gov Liquid chromatography–mass spectrometry experiments have identified 2-hydroxy-3-MC as a metabolite formed by CYP1A2, which may in turn play a role in regulating CYP1A1 expression, suggesting a complex feedback loop. nih.gov

| Gene | Function | Effect of AhR Activation |

| CYP1A1 | Encodes a phase I metabolizing enzyme involved in the oxidation of PAHs and other xenobiotics. nih.gov | Strongly induced by 3MC and its metabolites. nih.govconicet.gov.ar |

| CYP1B1 | Encodes another phase I metabolizing enzyme that activates procarcinogens. | Markedly induced by 3MC. conicet.gov.ar |

| CYP1A2 | Encodes a liver-specific enzyme that metabolizes 3MC into metabolites like this compound. nih.gov | Plays a regulatory role in the induction of CYP1A1. nih.gov |

The transcriptional outcomes of AhR activation are not uniform and can be ligand-specific. Research comparing 3MC to the highly potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in T47D breast cancer cells has revealed that different ligands can direct the AhR complex to distinct sets of gene promoters. nih.gov A chromatin immunoprecipitation (ChIP-chip) study showed that while many promoter regions were bound by AhR following treatment with either 3MC or TCDD, each ligand also prompted binding to a unique set of sites. nih.gov For example, one analysis identified 241 AhR-bound regions after 3MC treatment, compared to 286 for TCDD, with a substantial but incomplete overlap. nih.gov This differential recruitment indicates that 3MC and its metabolites can act as selective AhR modulators, producing a unique gene expression signature compared to other AhR ligands. nih.gov

Beyond its role in xenobiotic metabolism, AhR signaling initiated by compounds like this compound influences a broad spectrum of genes involved in cellular homeostasis, stress response, and cell fate decisions. frontiersin.org In breast cancer cell models, AhR activation by 3MC was found to downregulate the expression of CDC20, a key cell cycle regulator, leading to the suppression of tumor sphere formation. nih.gov In other contexts, AhR can upregulate the cyclin-dependent kinase inhibitor p27Kip1, which acts to suppress cell proliferation. frontiersin.org

The influence of AhR extends to physiological systems and stress pathways. For instance, 3MC-mediated AhR activation has been shown to inactivate endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone, potentially contributing to hypertension. researchgate.net In the liver, 3MC can increase the expression of a fatty acid translocase, which may be a factor in the development of hepatic steatosis. frontiersin.org Furthermore, AhR activation is a known mechanism for responding to cellular stress, including the induction of enzymes that mitigate oxidative damage, highlighting its integral role in maintaining cellular balance. mdpi.com

Interactions with Macromolecules

The biological activity of this compound, a metabolite of the potent polycyclic aromatic hydrocarbon 3-methylcholanthrene (3-MC), is intrinsically linked to its interactions with cellular macromolecules. These interactions, particularly with DNA and proteins, are fundamental to its mutagenic and carcinogenic properties. The metabolic activation of this compound is a critical prerequisite for these interactions, leading to the formation of reactive intermediates capable of covalently binding to cellular components and disrupting normal cellular processes.

The formation of covalent adducts between metabolites of this compound and DNA is a key initiating event in its mechanism of carcinogenicity. While 3-methylcholanthrene itself can be metabolically activated to form DNA adducts, its hydroxylated metabolites, including this compound, also play a significant role in this process. tandfonline.comnih.gov

Experimental systems have been crucial in elucidating the nature of these DNA adducts. In vitro studies using rat liver microsomes have demonstrated the covalent binding of 3-methylcholanthrene metabolites to DNA. tandfonline.compsu.edu These microsomal systems contain cytochrome P450 enzymes, which are responsible for the initial oxidation of 3-methylcholanthrene to hydroxylated derivatives like this compound. nih.gov Subsequent metabolic steps, particularly sulfation, can convert these hydroxylated metabolites into highly reactive electrophiles that readily attack nucleophilic sites on DNA bases. portlandpress.com

Studies have shown that the extent of DNA adduct formation can be influenced by the specific enzymes present. For instance, the induction of cytochrome P450 enzymes, particularly CYP1A1, by 3-methylcholanthrene itself leads to an increased metabolism of the parent compound and subsequently, a higher potential for DNA adduct formation. tandfonline.comnih.gov Research using 32P-postlabeling assays has enabled the detection of multiple distinct DNA adducts in cells exposed to 3-methylcholanthrene, indicating a complex pattern of DNA damage. oup.com

A mechanistic hypothesis suggests that these DNA adducts may not be randomly distributed throughout the genome. There is evidence to suggest that some adducts may form at specific regulatory sequences within gene promoters, such as the Ah responsive elements (AhREs) of the CYP1A1 gene. tandfonline.comnih.gov This sequence-specific binding could have profound effects on gene expression, potentially leading to sustained induction of enzymes involved in the metabolic activation of the carcinogen itself. nih.gov

It is important to note that the detection and quantification of these adducts require sensitive techniques. Methods such as isotope dilution LC-MS/MS and 32P-postlabeling are considered robust for quantifying DNA adducts in experimental models.

Table 1: Experimental Systems for Studying DNA Adduct Formation

| Experimental System | Key Features | Relevant Findings |

|---|---|---|

| Rat Liver Microsomes | Contains cytochrome P450 enzymes for metabolic activation. | Demonstrates covalent binding of 3-MC metabolites to DNA. tandfonline.compsu.edu |

| Cultured Cells (e.g., Mouse Aortic Smooth Muscle Cells) | Allows for studying adduct formation in a specific cell type. | 3-MC induces multiple DNA adducts; CYP1B1 is implicated in activation. oup.com |

| In Vitro Plasmid Assays | Uses plasmids containing specific gene promoters (e.g., CYP1A1). | Suggests sequence-specific targeting of DNA adducts to regulatory elements. tandfonline.comnih.gov |

| Genetically Modified Cell Lines | Utilizes cells with altered expression of specific metabolic enzymes (e.g., SULTs). | Helps to pinpoint the role of individual enzymes in the activation process. portlandpress.comkcl.ac.uk |

Beyond direct interactions with DNA, this compound and its parent compound, 3-methylcholanthrene, can significantly influence cellular signaling pathways, often through the modulation of protein kinase activity. Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival, by phosphorylating specific protein substrates. nih.govnumberanalytics.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. numberanalytics.com

One of the key signaling pathways affected is mediated by the Aryl Hydrocarbon Receptor (AhR). 3-Methylcholanthrene is a known agonist of the AhR. nih.gov Upon binding, the ligand-receptor complex translocates to the nucleus and regulates the expression of a battery of genes, including those encoding for metabolic enzymes like cytochrome P450s. tandfonline.com

Furthermore, evidence suggests that 3-methylcholanthrene can activate signal transduction pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net The PKC family of serine/threonine kinases plays a critical role in signal transduction, and their activation can lead to a cascade of downstream events affecting cell growth and transformation. nih.govmdpi.com Some studies have pointed to the involvement of PKC-related pathways in the cellular response to polycyclic aromatic hydrocarbons. researchgate.net

The MAPK pathways, including the ERK, JNK, and p38 cascades, are central to the cellular response to various extracellular stimuli, including stress and growth factors. physiology.org Research has indicated that 3-methylcholanthrene can stimulate c-fos and c-jun gene expression through a signal transduction pathway that involves the activation of Ras, Raf-1 kinase, and the MAP kinases ERK1 and ERK2. nih.gov The activation of these pathways can promote cell proliferation and survival, contributing to the oncogenic potential of the compound. mdpi.com The phosphoinositide 3-kinase (PI3K) pathway, another critical regulator of cell survival, can also be influenced by signals originating from growth factor receptors that may be modulated by such compounds. plos.org

The interplay between these signaling cascades is complex. For example, the activation of PKC can, in turn, influence MAPK pathways. The sustained activation or dysregulation of these kinase-driven signaling networks by compounds like this compound can disrupt normal cellular homeostasis and contribute to the development and progression of cancer. mdpi.com

Mechanisms of Mutagenic Activation by Sulphotransferases

Sulphotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the transfer of a sulpho group from the universal donor 3'-phosphoadenosine-5'-phosphosulphate (PAPS) to a substrate. portlandpress.com While often involved in detoxification, SULTs can also bioactivate certain xenobiotics, including hydroxylated polycyclic aromatic hydrocarbons, into mutagenic and carcinogenic metabolites. portlandpress.comkcl.ac.uk

The mutagenic activation of this compound is highly dependent on the activity of specific SULT isoforms. portlandpress.com The enzymatic reaction involves the sulphonation of the hydroxyl group of this compound. This process converts the relatively stable alcohol into a highly reactive and unstable sulphate ester. This sulphate ester is a potent electrophile that can readily form covalent adducts with nucleophilic sites in DNA, leading to mutations if not repaired. portlandpress.com

Research using Salmonella typhimurium strains genetically engineered to express specific mammalian SULTs has been instrumental in identifying the key enzymes involved in this bioactivation. portlandpress.comkcl.ac.uk These studies have revealed a high degree of selectivity. For instance, human SULT1A1 has been shown to be particularly efficient at activating this compound into a mutagen. portlandpress.com In contrast, orthologous SULTs from other species, such as mice and rats, may exhibit significantly lower activity towards this substrate. portlandpress.com This species-specific difference in SULT activity is a critical factor in extrapolating carcinogenicity data from animal models to humans. portlandpress.com

Other human SULT isoforms, such as SULT1A2 and SULT1B1, also contribute to the bioactivation of various promutagens, though their efficiency can vary greatly depending on the substrate. portlandpress.comresearchgate.net For example, while SULT1A1 is highly active towards this compound, other compounds might be preferentially activated by SULT1A2 or SULT1B1. portlandpress.comresearchgate.net The expression levels of these SULTs can vary between different tissues and individuals, which can influence susceptibility to the carcinogenic effects of compounds like this compound. portlandpress.com

The use of knockout mouse models has further solidified the role of specific SULTs in vivo. For example, knocking out the Sult1a1 gene in mice can lead to a significant decrease in the hepatic activation of certain procarcinogens, while transgenic mice expressing human SULT1A1/2 can show enhanced activation. acs.org

Table 2: Key Sulphotransferase Isoforms in the Bioactivation of Hydroxylated PAHs

| SULT Isoform | Species | Activity towards this compound | Reference |

|---|---|---|---|

| SULT1A1 | Human | High | portlandpress.com |

| SULT1A1 (orthologue) | Mouse, Rat, Dog | Low/Negligible | portlandpress.com |

| SULT1A2 | Human | Can activate other promutagens, but less is known for this specific substrate. | portlandpress.comresearchgate.net |

| SULT1B1 | Human | Can activate other promutagens, such as 1-hydroxy-3-methylcholanthrene (B1201948). | researchgate.net |

Biological Effects in in Vitro and in Vivo Experimental Models

Cellular Responses in In Vitro Systems

In vitro studies provide a foundational understanding of the direct effects of 2-Hydroxy-3-methylcholanthrene on cellular processes, including proliferation, survival, and transformation.

Effects on Cell Proliferation and Viability in Cultured Cells

Direct experimental data exclusively detailing the effects of this compound on the proliferation and viability of cultured cells are limited. However, studies on its parent compound, 3-methylcholanthrene (B14862), indicate that its metabolites are responsible for its cytotoxic and anti-proliferative effects. For instance, chronic exposure of liver cells to 3-MC, which leads to the formation of metabolites including this compound, has been shown to render cells more vulnerable to oxidative stress-induced cell death. spandidos-publications.com In studies involving porcine oocytes, exposure to 3-MC, and consequently its metabolites, was found to inhibit cumulus expansion, a process reliant on cell proliferation and viability. nih.gov

Induction of Apoptosis and Caspase Activation in Experimental Cell Lines

The induction of programmed cell death, or apoptosis, is a key mechanism by which carcinogenic compounds can exert their toxic effects. While direct studies on this compound are scarce, research on 3-methylcholanthrene suggests that its metabolites are implicated in apoptotic processes. Exposure to 3-MC has been shown to induce apoptosis in porcine oocytes, a process characterized by the upregulation of apoptosis-related genes. nih.gov Furthermore, studies on other hydroxylated PAH metabolites have demonstrated a potent ability to induce apoptosis. For example, 3-hydroxybenzo[c]phenanthrene, a metabolite of benzo[c]phenanthrene, was found to be significantly more toxic than its parent compound and induced apoptosis in fish osteoblasts. kyushu-u.ac.jp In cultured preovulatory rat follicles, the parent compound of this compound, 9,10-dimethyl-1,2-benzanthracene, induced apoptosis in granulosa and theca cells, a process preceded by a rise in reactive oxygen species and associated with the activation of caspase-3. oup.com

Cellular Transformation Assays and Morphological Alterations

Cellular transformation, the process by which normal cells acquire the characteristics of cancer cells, is a hallmark of carcinogenesis. The C3H/10T1/2 mouse embryo fibroblast cell line is a well-established model for studying in vitro chemical-induced neoplastic transformation. Treatment of these cells with 3-methylcholanthrene leads to the formation of transformed foci. nih.govnih.gov It is understood that the metabolic activation of 3-MC is necessary for this process, implicating its metabolites, such as this compound, as key players. nih.govnih.gov Tumorigenic transformants of C3H/10T1/2 cells induced by 3-MC have been found to harbor a specific G to T transversion in the c-Ki-ras gene, resulting in a Gly12 to Cys mutation. nih.gov Although not directly demonstrated for this compound, its role as a major metabolite suggests its involvement in initiating these genetic and morphological changes.

Physiological and Molecular Outcomes in Animal Models

Animal models are crucial for understanding the complex interactions of this compound within a whole organism, including its distribution, elimination, and effects on organ-specific functions.

Distribution and Elimination Dynamics in Model Organisms

Following administration of the parent compound, 3-methylcholanthrene, to rats, its metabolites are distributed throughout the body and are primarily excreted in the bile. aacrjournals.org Studies on the metabolism of [3H]-3-methylcholanthrene in perfused rat liver showed that a significant portion of the radioactivity is found in the liver, with metabolites being conjugated and excreted. aacrjournals.org The metabolite 2S-hydroxy-3-methylcholanthrene has been studied in rat liver microsomes, where it is further metabolized into a variety of products, including 2S-hydroxy-3-hydroxymethylcholanthrene and several dihydrodiols. nih.gov This indicates that the liver plays a central role in the biotransformation and subsequent elimination of this compound. The parent compound and its metabolites, including hydroxylated forms, have been detected in various tissues, and their binding to macromolecules like DNA is a critical step in carcinogenesis. nih.gov

Impact on Organ-Specific Molecular Markers and Enzyme Expression

This compound, as a metabolite of 3-methylcholanthrene, is believed to play a significant role in the induction of various drug-metabolizing enzymes, particularly in the liver. The parent compound, 3-MC, is a potent inducer of cytochrome P450 (CYP) enzymes, especially CYP1A1 and CYP1A2, through activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov Preliminary experiments have shown that this compound itself can cause a 103-fold induction of CYP1A1 enzyme activity in hepa-1 cells. nih.gov Furthermore, 3-MC has been shown to cause a persistent induction of several phase II enzymes, such as GST-α, NQO1, and UGT1A1, in both the liver and lungs of rats for up to 28 days. nih.gov This sustained induction is hypothesized to be mediated by reactive metabolites like this compound. nih.gov In addition to enzyme induction, exposure to 3-MC and its metabolites has been linked to alterations in various molecular markers. For instance, long-term dermal application of 3-MC in mice resulted in decreased expression of the proliferation marker Ki67 and other growth factors in the skin. omu.edu.tr

Comparative Biological Activity with Other 3-Methylcholanthrene Metabolites

The biological activity of this compound is notable when compared to other metabolites of 3-methylcholanthrene. A key study systematically evaluated the carcinogenicity of several oxygenated derivatives on mouse skin to understand their relative potency. nih.gov The findings from this research provide a clear hierarchy of carcinogenic activity.

This compound (MC-2-OH) was classified alongside its parent compound, 3-methylcholanthrene (MC), as the strongest carcinogens in the group. nih.gov Other metabolites showed weaker or no carcinogenic activity. For instance, 3-methylcholanthrene-2-one (B1201159) (MC-2-one) was found to be a weaker carcinogen than MC and MC-2-OH. nih.gov 1-Hydroxy-3-methylcholanthrene (B1201948) (MC-1-OH) was identified as the weakest carcinogen of the tested hydroxy derivatives, while 3-methylcholanthrene-1-one (B1208625) (MC-1-one) was determined to be non-carcinogenic in this model. nih.gov

This comparative data supports the hypothesis that the metabolic pathway and the position of hydroxylation significantly influence the carcinogenic potential of 3-methylcholanthrene metabolites. nih.gov

Table 1: Comparative Carcinogenicity of 3-Methylcholanthrene and its Metabolites on Mouse Skin

| Compound | Carcinogenicity Classification |

| 3-Methylcholanthrene (MC) | Strongest Carcinogen |

| This compound (MC-2-OH) | Strongest Carcinogen |

| 3-Methylcholanthrene-2-one (MC-2-one) | Weaker Carcinogen |

| 3-Methylcholanthrylene (MCL) | Weaker Carcinogen |

| 1-Hydroxy-3-methylcholanthrene (MC-1-OH) | Weakest Carcinogen |

| 3-Methylcholanthrene-1-one (MC-1-one) | Non-carcinogenic |

| Source: Data adapted from Chemico-Biological Interactions, 22(1), 69-81. nih.gov |

Advanced Methodological Approaches in 2 Hydroxy 3 Methylcholanthrene Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of 2-Hydroxy-3-methylcholanthrene from complex metabolic mixtures. Research has demonstrated the utility of both normal-phase and reversed-phase HPLC in isolating this metabolite.

In foundational metabolic studies of 3-methylcholanthrene (B14862), a mixture of its hydroxylated metabolites, including 1-Hydroxy- and this compound, was first isolated from rat liver microsomal incubations using reversed-phase HPLC. nih.gov Subsequently, this mixture was effectively separated into its individual components by normal-phase HPLC. nih.gov

Furthermore, HPLC is critical for resolving the enantiomers of this compound. The enantiomers have been successfully separated by derivatizing them into diastereomeric (-)-methoxyacetates, which can then be resolved using normal-phase HPLC. nih.gov This chiral separation is vital for studying the stereoselective metabolism and biological activities of each enantiomer.

| Technique | Application in this compound Research | Specific Method |

|---|---|---|

| Reversed-Phase HPLC | Initial isolation of a mixture of hydroxylated metabolites of 3-methylcholanthrene. | Used as a primary purification step from biological matrices. nih.gov |

| Normal-Phase HPLC | Separation of 1-Hydroxy- and this compound from the isolated mixture. | Allows for the purification of the individual isomers. nih.gov |

| Chiral Normal-Phase HPLC | Resolution of the enantiomers of this compound. | Separation of diastereomeric (-)-methoxyacetate derivatives. nih.gov |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS), often coupled with gas chromatography (GC), is a powerful technique for the structural confirmation and quantification of this compound. GC/MS analysis has been successfully employed to identify the metabolites of 3-methylcholanthrene from in vivo studies.

In analyses of extracts from tissues and excreta of rats and mice treated with 3-methylcholanthrene, GC/MS was used to identify various metabolites after purification by Sephadex LH-20 column chromatography. Among the identified compounds were the 1- and 2-hydroxy derivatives, confirming the utility of this technique for the structural identification of this compound in biological samples. nih.gov

For quantification, GC/MS can be operated in the selected ion monitoring (SIM) mode, which provides high sensitivity and specificity. researchgate.net This is particularly useful for detecting trace amounts of the compound in complex biological matrices. While specific fragmentation patterns for this compound are not extensively detailed in the literature, the principles of mass spectral fragmentation of hydroxylated polycyclic aromatic hydrocarbons would apply. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak, with fragmentation patterns involving the loss of the hydroxyl group (-OH), a formyl radical (-CHO), and cleavages of the aromatic ring structure.

| Technique | Application in this compound Research | Key Features |

|---|---|---|

| GC/MS | Identification of this compound in biological extracts. nih.gov | Provides structural information based on mass-to-charge ratio and fragmentation. |

| Selected Ion Monitoring (SIM) GC/MS | Highly sensitive quantification of the compound. researchgate.net | Monitors specific ions characteristic of the analyte for enhanced detection limits. |

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a critical technique for determining the absolute configuration of chiral molecules like this compound. The absolute stereochemistry of its enantiomers has been unequivocally determined using the exciton (B1674681) chirality CD method. nih.gov

This advanced spectroscopic technique involves derivatizing the enantiomers with a suitable chromophore, in this case, p-nitrobenzoate. The interaction between the chromophores in the resulting derivative gives rise to a characteristic bisignate CD spectrum, known as a CD couplet. The sign of this couplet is directly related to the spatial orientation of the chromophores, allowing for the unambiguous assignment of the R or S configuration at the chiral center. nih.govchiralabsxl.com This method was instrumental in determining the R/S enantiomer ratios of this compound formed during the metabolism of its parent compound by different rat liver microsomal preparations. nih.gov

Molecular and Cell Biology Techniques for Mechanistic Studies

Gene Expression Profiling (e.g., RT-PCR, RNA-seq)

Gene expression profiling techniques are essential for understanding the molecular mechanisms through which this compound exerts its biological effects. While studies often focus on the parent compound, 3-methylcholanthrene, the findings are highly relevant to its metabolites, which are frequently the biologically active agents. Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and RNA sequencing (RNA-seq) can quantify changes in the expression of genes involved in xenobiotic metabolism and cellular stress responses.

Exposure to 3-methylcholanthrene is known to cause a sustained induction of genes regulated by the Aryl hydrocarbon Receptor (AhR). nih.gov These include Phase I metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) and 1A2 (CYP1A2), and Phase II enzymes such as glutathione-S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). nih.gov The induction of CYP1A1 gene expression by 3-methylcholanthrene has been confirmed by real-time RT-PCR. nih.gov It is hypothesized that metabolites like this compound play a role in mediating these changes in gene expression. Gene expression profiling would, therefore, be a key method to directly assess the impact of this specific metabolite on the AhR gene battery and other toxicity-related pathways.

| Technique | Application in this compound Research | Target Genes/Pathways |

|---|---|---|

| RT-PCR | Confirmation and quantification of changes in specific gene expression. nih.gov | CYP1A1, CYP1A2, GSTs, UGTs, and other AhR-regulated genes. nih.gov |

| RNA-seq | Comprehensive, transcriptome-wide analysis of gene expression changes. | Unbiased identification of all genes and pathways affected by the compound. |

Chromatin Immunoprecipitation (ChIP) Assays for DNA Binding

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins, such as transcription factors, with specific DNA sequences within the genome of intact cells. nih.gov This method is highly relevant for studying the mechanistic underpinnings of gene expression changes induced by this compound.

Research on the parent compound, 3-methylcholanthrene, has utilized ChIP assays to demonstrate that its administration increases the binding of the AhR to the promoter regions of target genes. nih.gov These genes are involved in various cellular processes, including Notch signaling, cell cycle activation, and apoptosis. nih.gov Given that this compound is a major metabolite, it is plausible that it could act as a ligand for AhR or otherwise influence the binding of this transcription factor to DNA. ChIP assays, followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), would be the definitive method to determine if this compound directly modulates the recruitment of AhR or other regulatory proteins to the promoters of specific genes, thereby altering their expression.

Reporter Gene Assays for Receptor Activation

Reporter gene assays are fundamental in vitro tools for studying the activation of cellular receptors by chemical compounds. These assays are designed to measure the transcriptional activity of a receptor in response to a ligand, such as this compound. The primary receptor of interest for polycyclic aromatic hydrocarbons and their metabolites is the Aryl Hydrocarbon Receptor (AhR). nih.govmdpi.com

The principle of a reporter gene assay involves introducing a plasmid into a cell line. This plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) whose expression is controlled by a specific DNA sequence known as a response element. nih.govnih.gov For AhR activation studies, this is the Xenobiotic Response Element (XRE). mdpi.com

Mechanism of Action:

Ligand Binding: When a compound like this compound enters the cell, it can bind to and activate the cytosolic AhR. plos.org

Nuclear Translocation: Upon activation, the ligand-receptor complex translocates into the nucleus. mdpi.com

Dimerization and DNA Binding: In the nucleus, the complex dimerizes with the AhR Nuclear Translocator (ARNT) protein. This heterodimer then binds to XREs in the promoter region of target genes. nih.govmdpi.com

Reporter Gene Expression: In the assay system, this binding event drives the transcription of the reporter gene.

Signal Detection: The protein product of the reporter gene generates a measurable signal (e.g., light for luciferase) that is proportional to the level of receptor activation. nih.gov

While direct studies on this compound are not extensively detailed in the provided search results, its parent compound, 3-methylcholanthrene (3-MC), is a well-established AhR agonist. nih.govnih.gov Research has shown that 3-MC treatment of human breast cancer cells leads to the recruitment of the AhR complex to numerous gene promoters containing XREs. nih.govnih.gov Given that hydroxylation is a key metabolic step for 3-MC, it is highly probable that this compound also functions as an AhR agonist, a hypothesis readily testable using such reporter gene assays.

Mutagenicity Assays in Bacterial and Mammalian Cell Systems

Mutagenicity assays are employed to assess the potential of a chemical to induce genetic mutations. These tests are critical for predicting carcinogenicity. wikipedia.org Both bacterial and mammalian cell systems are used to provide a comprehensive evaluation of a compound's mutagenic profile.

Bacterial Reverse Mutation Assay (Ames Test): The Ames test is the most widely used bacterial assay for identifying chemical mutagens. wikipedia.orgsoci.org It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Principle: The assay measures the ability of a test compound to cause a reverse mutation (reversion) in the bacteria, restoring their ability to produce histidine and thus grow on a histidine-free medium. wikipedia.org

Metabolic Activation: Since many chemicals, including polycyclic aromatic hydrocarbons, are not mutagenic themselves but become so after metabolism, the assay is typically performed both with and without an external metabolic activation system. This system is usually a liver extract (S-9 fraction), often from rats pre-treated with an enzyme inducer like 3-MC to enhance metabolic capabilities. soci.orgnih.gov

Interpretation: A significant increase in the number of revertant colonies on the test plates compared to control plates indicates that the compound is mutagenic. wikipedia.org

Mammalian Cell Mutagenicity Assays: To assess mutagenicity in a system more analogous to humans, various mammalian cell lines are used. These assays can detect a broader range of genetic damage.

Gene Mutation Assays: Tests like the mouse lymphoma assay (MLA) or the HPRT (hypoxanthine-guanine phosphoribosyltransferase) assay are used to detect forward mutations in specific genes.

Chromosomal Aberration Assays: These assays evaluate the ability of a compound to induce changes in chromosome structure (e.g., breaks, deletions, translocations) in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

Studies have demonstrated that 3-MC is mutagenic in human cells. nih.gov Its metabolism is a prerequisite for its mutagenic activity, leading to the formation of reactive intermediates that can bind to DNA. wikipedia.org The metabolic activation of 3-MC often involves hydroxylation. nih.govnih.gov Therefore, metabolites like this compound are key intermediates in the pathway leading to mutagenicity, and their potential to cause mutations is a critical area of investigation.

| Assay Type | System | Principle | Relevance for this compound |

| Ames Test | Bacterial (S. typhimurium) | Measures reverse mutations in a histidine synthesis gene. wikipedia.org | Assesses potential for inducing point mutations and frameshifts, often requiring metabolic activation. |

| Mouse Lymphoma Assay | Mammalian (Mouse Lymphoma Cells) | Detects forward mutations affecting the tk gene, identifying both gene mutations and clastogenic events. | Provides data on a broader spectrum of mutagenic events in a eukaryotic system. |

| Chromosomal Aberration Test | Mammalian (e.g., CHO cells) | Microscopically assesses for structural damage to chromosomes after chemical exposure. | Determines the potential of the compound to act as a clastogen (an agent that breaks chromosomes). |

In Silico and Computational Modeling

In silico methods use computer simulations and modeling to predict the biological and toxicological properties of chemical compounds, reducing the need for extensive laboratory testing.

Molecular Docking for Receptor-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). plos.orgacademie-sciences.fr This method is invaluable for predicting the binding affinity and interaction patterns between a compound like this compound and its potential protein targets, such as the AhR.

The Docking Process:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein (e.g., a homology model of the AhR ligand-binding domain) and the ligand (this compound) are prepared. This involves adding hydrogen atoms, assigning charges, and defining rotational bonds for the ligand. nih.gov

Defining the Binding Site: A specific region on the receptor, known as the binding pocket or active site, is defined as the target for the docking simulation.

Conformational Sampling: A search algorithm explores various possible conformations (poses) of the ligand within the binding site, considering its translational, rotational, and torsional flexibility. plos.org

Scoring: A scoring function is used to evaluate each pose, estimating the binding free energy. The pose with the most favorable score (typically the lowest binding energy) is predicted as the most likely binding mode. academie-sciences.frnih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. For this compound, docking into the AhR ligand-binding domain could predict whether the hydroxyl group enhances or hinders binding compared to the parent compound, 3-MC, and identify the specific amino acid residues involved in the interaction.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a series of compounds with their biological activity. nih.gov This approach is fundamental to understanding how specific chemical features of a molecule, such as functional groups and their positions, influence its interaction with biological systems.

For 3-methylcholanthrene and its metabolites, SAR analysis helps to identify the structural determinants for receptor binding and mutagenicity. The "meso-region" theory of polycyclic aromatic hydrocarbon carcinogenesis, for example, posits that reactivity at specific regions of the molecule is crucial for its carcinogenic activity. researchgate.net

In the context of this compound, SAR analysis would involve comparing its biological activity to that of the parent compound, 3-MC, and other hydroxylated or keto-derivatives. nih.govnih.govresearchgate.net

Key SAR Questions for this compound:

Effect of Hydroxyl Group: How does the addition of a hydroxyl group at the 2-position affect AhR binding affinity compared to the unsubstituted 3-MC?

Positional Isomerism: How does the activity of this compound compare to that of 1-Hydroxy-3-methylcholanthrene (B1201948)? The position of the hydroxyl group can significantly alter electronic properties, metabolic stability, and steric fit within a receptor pocket.

Metabolism to Reactive Species: Does the 2-hydroxy group facilitate or hinder further metabolic activation to ultimate carcinogens, such as diol epoxides?

Future Directions and Emerging Research Avenues

Identification of Novel Metabolic Pathways and Enantiomeric Intermediates

The metabolism of 2-hydroxy-3-methylcholanthrene is a critical area of ongoing research, as its metabolic products can have varying biological activities. Studies using rat liver microsomes have been instrumental in identifying numerous metabolites.

When 2S-hydroxy-3-methylcholanthrene (2S-OH-3MC) is metabolized by liver microsomes from phenobarbital-treated rats, a variety of products are formed. nih.gov These have been characterized using techniques like high-pressure liquid chromatography (HPLC), mass spectrometry, and circular dichroism. nih.gov Identified metabolites include 2S-hydroxy-3-hydroxymethylcholanthrene (2S-OH-3-OHMC), 3-methylcholanthrene-2-one (B1201159) (3MC-2-one), and 3MC-2-one 9,10-dihydrodiol. nih.gov

Furthermore, the metabolism of 2S-OH-3MC yields specific stereoisomers and diastereomers, highlighting the enantioselective nature of the metabolic process. For instance, a pair of stereoisomers, (trans)-1R,2R-diol and (cis)-1S,2R-diol of 3-methylcholanthrene (B14862), are formed in an approximate 11:89 ratio. nih.gov Diastereomeric dihydrodiols are also produced, such as 2S-OH-3MC 9R,10R-dihydrodiol and 2S-OH-3MC 9S,10S-dihydrodiol (in a ~9:1 ratio), and 2S-OH-3MC 11R,12R-dihydrodiol and 2S-OH-3MC 11S,12S-dihydrodiol (in a ~77:23 ratio). nih.gov Tentatively identified minor metabolites include 10-hydroxy-2S-OH-3MC and dihydrodiols derived from 2S-OH-3-OHMC. nih.gov

The metabolism of both 1-hydroxy-3-methylcholanthrene (B1201948) (1-OH-3MC) and 2-OH-3MC by rat liver microsomes results in a complex array of products, with at least 13 metabolites from 1-OH-3MC and at least 10 from 2-OH-3MC. nih.gov Notably, the metabolism of 2-OH-3MC produces one major diol derivative, which can account for 20-50% of the total metabolites formed. nih.gov

Elucidation of Additional Molecular Targets Beyond AhR

While the aryl hydrocarbon receptor (AhR) is a primary and well-established molecular target for 3-methylcholanthrene and its metabolites, emerging evidence suggests that other cellular targets are also involved in their biological effects.

One area of investigation is the interaction with other nuclear receptors. For example, some metabolites of 3-MC with a keto-form may interact with the androgen receptor (AR). researchgate.net Studies have shown that 3-MC can induce the expression of AR-regulated genes, and this effect is diminished by both AhR and AR knockdown. researchgate.net This suggests a potential cross-talk between the AhR and AR signaling pathways.

Furthermore, the metabolic activation of 3-MC and its derivatives can lead to the formation of reactive intermediates that bind to DNA, a critical step in carcinogenesis. nih.gov A mechanistic hypothesis proposes that a reactive metabolite of 3-MC could covalently bind to Ah responsive elements (AHREs) on gene promoters, mimicking the effect of the ligand-activated AhR-ARNT complex and leading to sustained gene expression. tandfonline.com

The induction of various phase II enzymes, which are involved in the detoxification of xenobiotics, is another important aspect. Treatment with 3-MC has been shown to cause a sustained induction of several phase II enzymes in rats, including glutathione (B108866) S-transferases (GST), NAD(P)H: quinone oxidoreductase (NQO1), UDP glucuronyl transferase (UGT), and aldehyde dehydrogenase (ADH). nih.gov This persistent induction suggests a prolonged activation of the AhR, potentially mediated by persistent metabolites of 3-MC. nih.gov

Future studies are needed to fully elucidate these and other potential molecular targets of this compound. Identifying these targets will provide a more comprehensive understanding of its mechanisms of action and its role in various biological processes.

Advanced In Vivo Modeling for Elucidating Long-Term Biological Impacts

To better understand the long-term biological effects of this compound, researchers are utilizing advanced in vivo models, including genetically modified mouse strains. These models allow for the investigation of the specific roles of various enzymes and receptors in the metabolic activation and toxicity of this compound.

One such model is the Cyp1a2-null mouse. Studies using these mice have revealed the critical role of the CYP1A2 enzyme in the regulation of CYP1A1 expression in response to 3-methylcholanthrene. nih.gov In wild-type mice, a single dose of 3-MC leads to a persistent induction of hepatic CYP1A1 for up to 15 days, an effect that is absent in Cyp1a2-null mice. nih.gov This suggests that CYP1A2 is involved in the sustained induction of CYP1A1. nih.gov Furthermore, liquid chromatography-mass spectrometry experiments have indicated that CYP1A2 catalyzes the formation of 1-hydroxy-3-MC and/or 2-hydroxy-3-MC, metabolites that may regulate CYP1A1 expression. nih.gov

Another valuable tool is the humanized AhR mouse model, where the mouse AhR gene is replaced with the human AHR. acs.org These mice can help to better predict the biological effects of environmental toxicants like 3-MC in humans. acs.org

In vivo studies in rats have also provided significant insights. For instance, administration of 3-MC to immature rats was shown to induce genetic damage, an effect that could be prevented by the co-administration of α-naphthoflavone. conicet.gov.ar

Future research will likely involve the development and use of even more sophisticated in vivo models, such as those with specific mutations in other metabolic enzymes or downstream signaling proteins. These models will be invaluable for dissecting the complex, long-term biological consequences of exposure to this compound.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Comprehensive Characterization

The application of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful approach for the comprehensive characterization of the biological effects of this compound. frontlinegenomics.com These high-throughput methods allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, providing a global view of the cellular response to this compound. researchgate.net

Genomics and Transcriptomics: Microarray and RNA-sequencing technologies can be used to identify changes in gene expression profiles following exposure to 2-OH-3MC. This can reveal the activation or repression of entire signaling pathways and cellular processes. For example, studies on 3-MC have shown persistent induction of genes in the Ah gene battery, including CYP1A1, CYP1B1, and various phase II enzyme genes. nih.gov

Proteomics: Proteomic approaches, such as two-dimensional gel electrophoresis and mass spectrometry, can identify changes in the protein landscape of cells or tissues. nih.gov This can provide insights into the functional consequences of altered gene expression and post-translational modifications.

Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites. biorxiv.org This technology can be used to identify novel metabolic pathways of 2-OH-3MC and to characterize the downstream metabolic perturbations caused by its exposure. For instance, metabolomic analysis could help to definitively identify the full spectrum of metabolites produced from 2-OH-3MC in different biological systems.

The integration of data from multiple omics platforms (multi-omics) will be particularly powerful. researchgate.net By combining genomic, proteomic, and metabolomic data, researchers can build more complete models of the molecular mechanisms underlying the biological effects of this compound.

Bridging Experimental Model Findings to Broader Biological Significance

A key challenge in toxicology is to extrapolate findings from experimental models, such as cell cultures and animal studies, to predict the potential effects in humans and the broader biological significance. For this compound, this involves several considerations.

The metabolic pathways of 3-methylcholanthrene and its derivatives can differ between species. researchgate.net Therefore, it is important to use a variety of experimental models, including human-derived cells and humanized animal models, to obtain a more complete picture. acs.org

The expression of mutagenic activity of 3-MC metabolites is dependent on both the metabolic activating system and the target cell type. aacrjournals.org This highlights the importance of studying the effects of 2-OH-3MC in different tissues and cell types to understand its potential for tissue-specific toxicity.

Furthermore, the sustained induction of drug-metabolizing enzymes by 3-MC and its metabolites has important implications for chemical carcinogenesis and chemoprevention strategies. nih.gov Persistent activation of the AhR and the subsequent upregulation of phase I and phase II enzymes can alter the metabolic fate of other xenobiotics, potentially leading to either enhanced detoxification or increased activation to toxic metabolites.

Ultimately, by integrating data from in vitro studies, advanced in vivo models, and omics technologies, researchers can build more robust and predictive models of the biological effects of this compound. This will provide a stronger foundation for assessing its potential risks and for developing strategies to mitigate its adverse effects.

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 2-hydroxy-3-methylcholanthrene (2-OH-3-MC) in mammalian systems, and how do they influence experimental design?

- Answer: 2-OH-3-MC is bioactivated via sulfotransferases (SULTs), particularly hSULT1A1 in humans, forming DNA-reactive sulfate esters that drive mutagenicity . To study this, researchers should incorporate in vitro models (e.g., SULT-expressing Salmonella typhimurium strains) to assess species-specific metabolic activation. Rat liver microsomes can be used to evaluate regioselective hydroxylation (e.g., 1-OH vs. 2-OH metabolites) and enantioselective disposition . Dose-response experiments should account for interspecies SULT variability, as seen in tamoxifen carcinogenicity studies .

Q. How can researchers detect and quantify DNA adducts formed by 2-OH-3-MC in experimental models?

- Answer: Isotope dilution LC-MS/MS and 32P-postlabeling are robust methods for quantifying DNA adducts. For time-course studies, hepatic DNA adducts in rats can be tracked using these techniques, with validation via positive controls (e.g., 1-methylpyrene adducts) . Ensure protocols include measures to minimize oxidative DNA damage during sample preparation, as adduct stability varies with metabolite reactivity .

Q. What safety protocols are recommended for handling 2-OH-3-MC in laboratory settings?

- Answer: Due to its mutagenic and carcinogenic potential (TDLo = 91 mg/kg in mice over 20 weeks), use impermeable gloves, tightly sealed goggles, and fume hoods . Toxicity data gaps (e.g., chronic exposure effects) necessitate adherence to ALARA principles. Reference EPA Genetic Toxicology Program guidelines for mutagenicity testing .

Advanced Research Questions

Q. How do species-specific differences in SULT expression impact the extrapolation of 2-OH-3-MC carcinogenicity data from rodents to humans?

- Answer: Rodent SULT isoforms (e.g., rat SULT2A3) may overactivate pro-carcinogens compared to human orthologs. Use transgenic models (e.g., humanized SULT1A1 mice) to assess relevance to human toxicity. Compare metabolic profiles using liver microsomes from both species and validate with in silico docking studies to predict binding affinities . Address contradictions in carcinogenicity outcomes (e.g., α-hydroxytamoxifen in rats vs. humans) by integrating pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Q. What experimental strategies resolve contradictions in reported mutagenicity data for 2-OH-3-MC across different bacterial and mammalian assays?

- Answer: Discrepancies arise from differences in metabolic activation systems (e.g., S9 mix vs. recombinant SULTs). Standardize assays using isogenic bacterial strains (e.g., TA100 ± hSULT1A1) and compare results with mammalian cell models (e.g., HepG2 with CYP1A2 knockouts). Cross-validate findings with in vivo data from oral benzo[a]pyrene-induced cancer models, where Cyp1 genotype dictates tumor type and location .

Q. How can bioremediation strategies leverage fungal metabolism of 3-methylcholanthrene to mitigate environmental persistence of 2-OH-3-MC?

- *Answer: Fungi (e.g., C. elegans) metabolize 3-methylcholanthrene to 2-OH-3-MC and ketone derivatives. Optimize degradation by screening fungal strains for hydroxylation efficiency under varying pH and temperature conditions. Track metabolites via GC-MS and assess ecotoxicity using soil mobility assays . Note that bioremediation efficacy may be limited by 2-OH-3-MC’s bioaccumulative potential, which lacks empirical data .

Q. What methodological gaps exist in assessing the ecological risks of 2-OH-3-MC, and how can they be addressed?

- Answer: Current data lack persistence, bioaccumulation, and soil mobility metrics . Prioritize OECD 307/308 tests to measure half-life in water-sediment systems and log Kow values. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity until empirical studies are conducted. Collaborate with agencies like NIST to standardize reference data .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.